2,9-DIMETHYL-5-[4-(METHYLSULFANYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Overview
Description
2,9-DIMETHYL-5-[4-(METHYLSULFANYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2,9-DIMETHYL-5-[4-(METHYLSULFANYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can be achieved through various synthetic routes. One common method involves the use of aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . These methods provide efficient and high-yielding pathways for the synthesis of quinazoline derivatives.
Chemical Reactions Analysis
2,9-DIMETHYL-5-[4-(METHYLSULFANYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,9-DIMETHYL-5-[4-(METHYLSULFANYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various biological responses, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
2,9-DIMETHYL-5-[4-(METHYLSULFANYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can be compared with other similar compounds, such as other quinazoline derivatives. These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties . Some similar compounds include 2-methyl-4’-(methylthio)-2-morpholinopropiophenone and methiocarb .
Properties
IUPAC Name |
2,9-dimethyl-5-(4-methylsulfanylphenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S/c1-12-4-9-17-16(10-12)18-11-13(2)21-22(18)19(20-17)14-5-7-15(23-3)8-6-14/h4-11,19-20H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEBOKGKJRSCDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=CC=C(C=C4)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.